molecular formula C23H17BrN2O4 B2872288 3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951979-25-2

3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B2872288
CAS No.: 951979-25-2
M. Wt: 465.303
InChI Key: ZGTXZQRFADTEAX-UHFFFAOYSA-N
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Description

  • The bromophenoxy group is introduced via an etherification reaction.

  • The pyridin-3-ylmethyl group is attached through a nucleophilic substitution reaction.

  • Conditions: Use of strong bases (like sodium hydride) and catalysts (like palladium compounds).

Industrial Production Methods

Industrial production often involves scaled-up versions of the lab-scale reactions, with optimization for yield and purity. Processes are carried out in large reactors with continuous monitoring of temperature, pressure, and pH. Solvent recovery and recycling are crucial to maintain environmental standards.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of the Base Structure:

    • A combination of the chromeno[8,7-e][1,3]oxazin-4-one framework is achieved through a series of cyclization reactions.

    • The reaction typically starts with the preparation of the chromene derivative, followed by the formation of the oxazinone ring.

    • Conditions: Mild temperatures (25-30°C), inert atmosphere (argon or nitrogen), and solvents like dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The compound can undergo oxidation reactions, especially at the pyridinyl and chromene moieties.

    • Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction:

    • Reduction reactions target the oxazinone ring, leading to the formation of dihydro derivatives.

    • Reducing agents like lithium aluminum hydride are used.

  • Substitution:

    • Substitution reactions primarily occur at the bromophenoxy group, where bromine can be replaced by nucleophiles.

    • Common reagents: Sodium azide, potassium cyanide.

Major Products Formed

  • Oxidation Products: Oxidized pyridinyl and chromene derivatives.

  • Reduction Products: Dihydrochromeno oxazinones.

  • Substitution Products: Phenoxy derivatives with varied substituents.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex heterocyclic compounds.

  • Serves as a model compound in reaction mechanism studies due to its diverse reactive sites.

Biology

  • Investigated for its potential as an inhibitor in various enzyme-catalyzed reactions.

  • Studied for its antimicrobial properties, particularly against resistant bacterial strains.

Medicine

  • Potential candidate for the development of new pharmaceuticals targeting neurodegenerative diseases.

  • Explored for anti-inflammatory and anti-cancer properties.

Industry

  • Utilized in the production of advanced materials due to its stability and reactivity.

  • Employed in the manufacturing of specialty chemicals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with multiple molecular targets, including enzymes and receptors. The bromophenoxy group enhances binding affinity, while the pyridinyl moiety facilitates interactions with nucleophilic sites. Pathways involved include inhibition of enzyme activity and modulation of receptor-ligand interactions, leading to downstream effects such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

    • Similar structure but with a chlorophenoxy group instead of bromophenoxy.

    • Slightly different reactivity and biological activity due to the presence of chlorine.

  • 3-(4-fluorophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

    • Contains a fluorophenoxy group, leading to variations in its physicochemical properties.

Uniqueness

The bromophenoxy group in 3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one provides unique reactivity and binding characteristics, distinguishing it from its chloro and fluoro counterparts. This specificity makes it particularly valuable in applications where precise interactions are required.

This should cover all the sections thoroughly

Properties

IUPAC Name

3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c24-18-5-1-2-6-20(18)30-21-13-28-23-16(22(21)27)7-8-19-17(23)12-26(14-29-19)11-15-4-3-9-25-10-15/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTXZQRFADTEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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